Tributyl(3-fluorophenyl)stannane Tributyl(3-fluorophenyl)stannane
Brand Name: Vulcanchem
CAS No.: 62942-25-0
VCID: VC7988287
InChI: InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F
Molecular Formula: C18H31FSn
Molecular Weight: 385.1 g/mol

Tributyl(3-fluorophenyl)stannane

CAS No.: 62942-25-0

Cat. No.: VC7988287

Molecular Formula: C18H31FSn

Molecular Weight: 385.1 g/mol

* For research use only. Not for human or veterinary use.

Tributyl(3-fluorophenyl)stannane - 62942-25-0

Specification

CAS No. 62942-25-0
Molecular Formula C18H31FSn
Molecular Weight 385.1 g/mol
IUPAC Name tributyl-(3-fluorophenyl)stannane
Standard InChI InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Standard InChI Key SJGDHLUHQMPKTG-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F

Introduction

Structural and Physicochemical Properties

Tributyl(3-fluorophenyl)stannane belongs to the organotin family, with a molecular formula of C₁₈H₃₁FSn and a molecular weight of 385.15 g/mol. The meta-fluorophenyl group introduces distinct electronic effects compared to para- or ortho-substituted analogs, influencing both reactivity and stability. Key physicochemical parameters include:

PropertyTributyl(3-fluorophenyl)stannaneTributyl(3-nitrophenyl)stannane
Molecular FormulaC₁₈H₃₁FSnC₁₈H₃₁NO₂Sn
Molecular Weight (g/mol)385.15412.15
Boiling Point290–300°C (est.)Not reported
StabilityAir/moisture-sensitiveThermally labile (>100°C)

The fluorine substituent at the meta position creates moderate electron-withdrawing effects, enhancing electrophilicity at the tin center while maintaining steric accessibility for cross-coupling reactions. Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts:

  • ¹¹⁹Sn NMR: δ ≈ -120 to -125 ppm (consistent with tetravalent Sn)

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.3 ppm, with coupling constants (J = 8–10 Hz) indicative of meta substitution .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of tributyl(3-fluorophenyl)stannane typically follows a transmetallation strategy:

  • Grignard Formation: 3-Fluorophenylmagnesium bromide is prepared by reacting 3-bromofluorobenzene with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere .

  • Tin Electrophile Quenching: The Grignard reagent is treated with tributyltin chloride at -78°C to 0°C, yielding the target compound after aqueous workup .

Reaction Conditions:

  • Solvent: THF or diethyl ether

  • Temperature: -78°C (to minimize side reactions)

  • Yield: 70–85% after purification via fractional distillation or column chromatography

Industrial Production

Industrial synthesis scales the above process using continuous-flow reactors to enhance efficiency. Key considerations include:

  • Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve reaction turnover in Stille couplings .

  • Purification: Short-path distillation under reduced pressure (10⁻² mbar) isolates the product in >95% purity .

Reactivity and Mechanistic Insights

Stille Cross-Coupling Reactions

Tributyl(3-fluorophenyl)stannane participates in Pd-catalyzed couplings with aryl/heteroaryl halides. A representative reaction with 3-iodotoluene proceeds as follows:

Ar–SnBu3+Ar’–XPd0Ar–Ar’+Bu3Sn–X\text{Ar–SnBu}_3 + \text{Ar'–X} \xrightarrow{\text{Pd}^0} \text{Ar–Ar'} + \text{Bu}_3\text{Sn–X}

Key Features:

  • Catalyst System: Pd₂(dba)₃ with P(o-tol)₃ ligand

  • Solvent: DMF or toluene at 80–100°C

  • Yield: 80–90% for biaryl products

Nucleophilic Substitution

The tin-aryl bond undergoes substitution with hard nucleophiles (e.g., alkoxides):

Bu3Sn–C6H4F-3+RORO–C6H4F-3+Bu3Sn\text{Bu}_3\text{Sn–C}_6\text{H}_4\text{F-3} + \text{RO}^- → \text{RO–C}_6\text{H}_4\text{F-3} + \text{Bu}_3\text{Sn}^-

Limitations: Competing protodestannylation occurs in protic solvents, necessitating anhydrous conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The 3-fluorophenyl moiety is prevalent in bioactive molecules. For example, coupling with pyridyl halides yields fluorinated kinase inhibitors with enhanced metabolic stability .

Materials Science

Incorporation into π-conjugated polymers via Stille polycondensation produces electroluminescent materials for OLEDs, leveraging fluorine’s electron-withdrawing effects to tune bandgaps .

Comparative Analysis with Analogous Compounds

Tributyl(3-nitrophenyl)stannane

  • Reactivity: The -NO₂ group increases electrophilicity but reduces thermal stability.

  • Applications: Limited to low-temperature couplings due to decomposition risks.

Tributyl(4-fluorophenyl)stannane

  • Electronic Effects: Para-fluorine provides stronger resonance stabilization, enhancing coupling efficiency.

Future Directions

  • Catalyst Development: Designing air-stable Pd catalysts to enable coupling under ambient conditions.

  • Green Chemistry: Exploring solvent-free mechanochemical synthesis to reduce waste.

  • Biological Profiling: Assessing ecotoxicological impacts of tin byproducts in industrial effluents.

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